molecular formula C20H23ClN2O B080367 (8alpha,9R)-9-Chloro-6'-methoxycinchonan CAS No. 14528-48-4

(8alpha,9R)-9-Chloro-6'-methoxycinchonan

Cat. No. B080367
CAS RN: 14528-48-4
M. Wt: 342.9 g/mol
InChI Key: KQRKDUSVAAFOOA-WZBLMQSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8alpha,9R)-9-Chloro-6'-methoxycinchonan is a synthetic compound that belongs to the cinchona alkaloid family. It is a chiral molecule with a unique structure that has attracted the interest of researchers due to its potential applications in various fields of study.

Mechanism Of Action

The mechanism of action of ((8alpha,9R)-9-Chloro-6'-methoxycinchonan)-9-Chloro-6'-methoxycinchonan is not fully understood. However, studies have suggested that it may act by inhibiting the growth of cancer cells, reducing inflammation, and interfering with the replication of the malaria parasite.

Biochemical And Physiological Effects

Studies have shown that ((8alpha,9R)-9-Chloro-6'-methoxycinchonan)-9-Chloro-6'-methoxycinchonan exhibits a range of biochemical and physiological effects. These include the inhibition of cancer cell growth, reduction of inflammation, and interference with the replication of the malaria parasite. In addition, it has been shown to exhibit chiral selectivity in asymmetric synthesis reactions.

Advantages And Limitations For Lab Experiments

One advantage of ((8alpha,9R)-9-Chloro-6'-methoxycinchonan)-9-Chloro-6'-methoxycinchonan is its potential as a chiral ligand for asymmetric synthesis reactions. In addition, it has been shown to exhibit anti-malarial, anti-inflammatory, and anti-cancer properties. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications in certain fields of study.

Future Directions

There are several future directions for the study of ((8alpha,9R)-9-Chloro-6'-methoxycinchonan)-9-Chloro-6'-methoxycinchonan. These include further investigation of its mechanism of action, exploration of its potential as a chiral ligand for asymmetric synthesis reactions, and evaluation of its anti-malarial, anti-inflammatory, and anti-cancer properties. In addition, there is potential for the development of new synthetic methods for the production of ((8alpha,9R)-9-Chloro-6'-methoxycinchonan)-9-Chloro-6'-methoxycinchonan and its analogs.

Synthesis Methods

The synthesis of ((8alpha,9R)-9-Chloro-6'-methoxycinchonan)-9-Chloro-6'-methoxycinchonan involves several steps. The starting material is cinchonidine, which is a natural product obtained from the bark of the cinchona tree. The first step involves the conversion of cinchonidine to cinchonine, which is then converted to 6'-methoxycinchonine. The final step involves the chlorination of 6'-methoxycinchonine to yield ((8alpha,9R)-9-Chloro-6'-methoxycinchonan)-9-Chloro-6'-methoxycinchonan.

Scientific Research Applications

((8alpha,9R)-9-Chloro-6'-methoxycinchonan)-9-Chloro-6'-methoxycinchonan has been extensively studied for its potential applications in various fields of study. In medicinal chemistry, it has been shown to exhibit anti-malarial, anti-inflammatory, and anti-cancer properties. In addition, it has been investigated as a potential chiral ligand for asymmetric synthesis and as a reagent for the resolution of racemic mixtures.

properties

CAS RN

14528-48-4

Product Name

(8alpha,9R)-9-Chloro-6'-methoxycinchonan

Molecular Formula

C20H23ClN2O

Molecular Weight

342.9 g/mol

IUPAC Name

4-[(R)-chloro-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]-6-methoxyquinoline

InChI

InChI=1S/C20H23ClN2O/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1

InChI Key

KQRKDUSVAAFOOA-WZBLMQSHSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)Cl

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)Cl

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)Cl

Other CAS RN

14528-48-4

Origin of Product

United States

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